Enhanced Lipophilicity Compared to Acetamide and Dichloroacetamide Analogs
The target compound exhibits a computed logP of 3.66, which is significantly higher than that of its direct acetamide analog, 2-chloro-N-(4-piperidin-1-yl-phenyl)-acetamide (logP 2.99), and moderately higher than the dichloroacetamide analog, 2,2-dichloro-N-(4-(piperidin-1-yl)phenyl)acetamide (logP 3.42) [1][2]. This increased lipophilicity can directly impact membrane permeability and distribution profiles in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.66 |
| Comparator Or Baseline | 2-Chloro-N-(4-piperidin-1-yl-phenyl)-acetamide: 2.99; 2,2-Dichloro-N-(4-(piperidin-1-yl)phenyl)acetamide: 3.42 |
| Quantified Difference | +0.67 logP units vs. acetamide analog; +0.24 logP units vs. dichloroacetamide analog |
| Conditions | Computed logP values from chemical databases, typically using algorithms such as XLogP or similar consensus methods. |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, a critical factor in cell-based assays and drug discovery campaigns targeting intracellular proteins.
- [1] ChemBase. 2-chloro-N-[4-(piperidin-1-yl)phenyl]propanamide hydrochloride (ID 233601). Computed Properties. Retrieved April 2026. View Source
- [2] Chemsrc. 2-chloro-N-(4-piperidin-1-yl-phenyl)-acetamide (CAS 379255-22-8). Computed LogP. Retrieved April 2026. View Source
